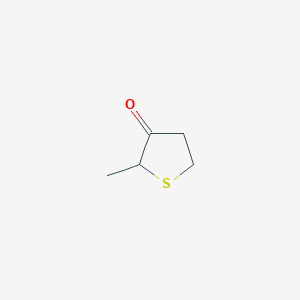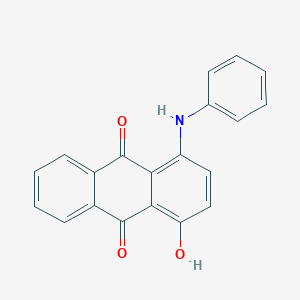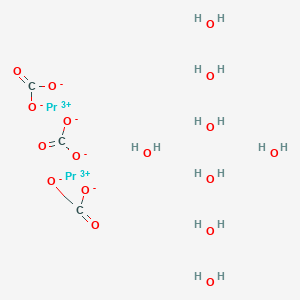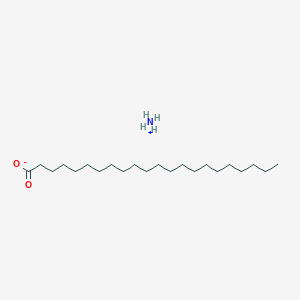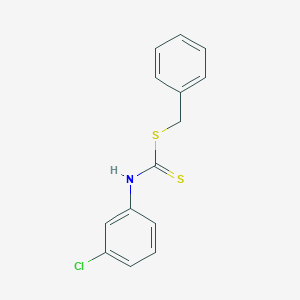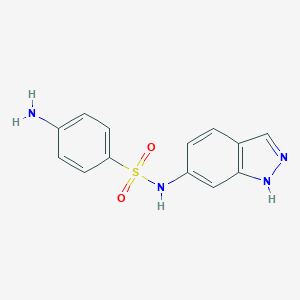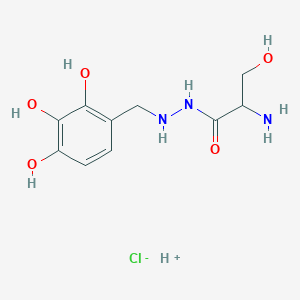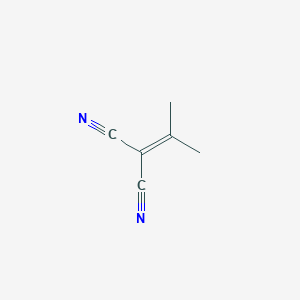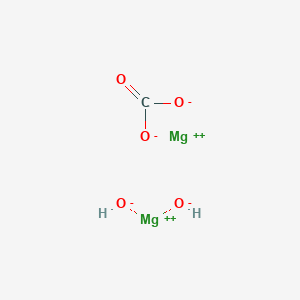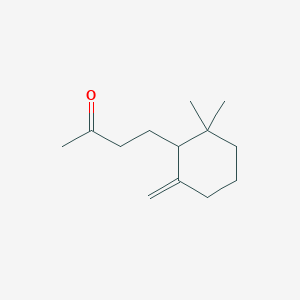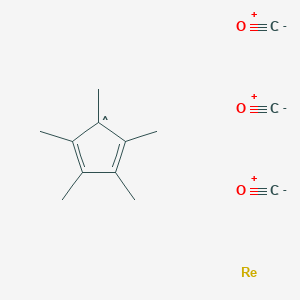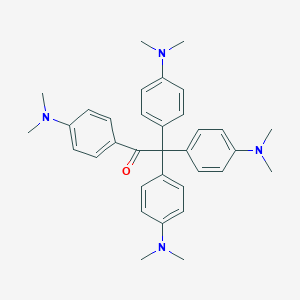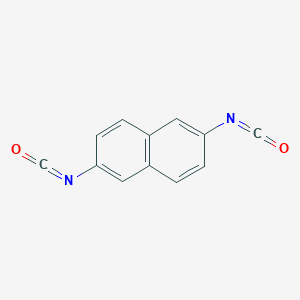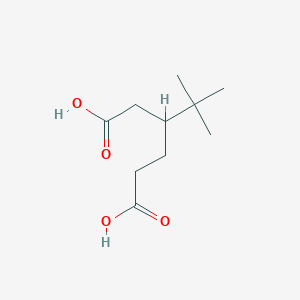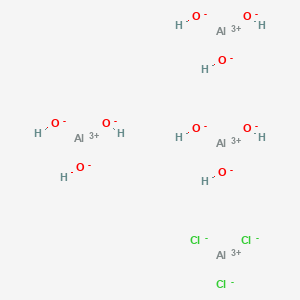
Tetraaluminum trichloride nonahydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraaluminum trichloride nonahydroxide is a chemical compound that is commonly used in scientific research. It is a white, odorless powder that is soluble in water and has a variety of applications in the field of chemistry.
Wissenschaftliche Forschungsanwendungen
Tetraaluminum trichloride nonahydroxide has a wide range of applications in scientific research. It is commonly used as a coagulant in water treatment and as a flocculant in wastewater treatment. It is also used in the production of aluminum oxide, which has a variety of industrial applications. In addition, it is used in the synthesis of various types of zeolites, which are important catalysts in the chemical industry.
Wirkmechanismus
The mechanism of action of tetraaluminum trichloride nonahydroxide is not well understood. However, it is believed to work by binding to negatively charged particles in water and causing them to clump together. This process is known as coagulation and leads to the formation of larger particles that can be easily removed from the water.
Biochemische Und Physiologische Effekte
Tetraaluminum trichloride nonahydroxide is not known to have any significant biochemical or physiological effects. However, it is important to handle this compound with care as it can be corrosive and irritating to the skin and eyes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using tetraaluminum trichloride nonahydroxide in lab experiments is its ability to effectively remove impurities from water. This makes it a valuable tool in water treatment research. However, it is important to note that this compound can be difficult to work with and requires careful handling.
Zukünftige Richtungen
There are many potential future directions for research involving tetraaluminum trichloride nonahydroxide. One area of interest is the development of new coagulants and flocculants that are more effective and efficient than current options. Additionally, there is potential for the use of this compound in the production of new catalysts and materials. Further research is needed to fully understand the potential applications of tetraaluminum trichloride nonahydroxide in scientific research.
Synthesemethoden
The synthesis of tetraaluminum trichloride nonahydroxide involves the reaction of aluminum chloride with sodium hydroxide in an aqueous solution. The resulting product is then treated with hydrochloric acid to remove excess sodium hydroxide, and the final product is obtained through filtration and drying.
Eigenschaften
CAS-Nummer |
11089-92-2 |
|---|---|
Produktname |
Tetraaluminum trichloride nonahydroxide |
Molekularformel |
Al4Cl3H9O9 |
Molekulargewicht |
367.35 g/mol |
IUPAC-Name |
tetraaluminum;trichloride;nonahydroxide |
InChI |
InChI=1S/4Al.3ClH.9H2O/h;;;;3*1H;9*1H2/q4*+3;;;;;;;;;;;;/p-12 |
InChI-Schlüssel |
UZHIXXILBCHCKV-UHFFFAOYSA-B |
SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-] |
Kanonische SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-] |
Andere CAS-Nummern |
11089-92-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



